
N-1,3-benzodioxol-5-yl-N'-(3-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” is a urea derivative containing a benzodioxol group and an ethylphenyl group . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzodioxol group attached to a urea group, which is also attached to an ethylphenyl group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
“N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” derivatives have been studied for their potential as anticancer agents. A series of compounds with the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds are synthesized via palladium-catalyzed C-N cross-coupling and evaluated for their ability to inhibit cancer cell proliferation. The structure–activity relationship studies help in identifying more active analogs and understanding the mechanisms of indole anticancer molecules.
Antioxidant Properties
Compounds with the 1,3-benzodioxole ring system, which is present in “N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea,” are known to exhibit antioxidant properties . The synthesis of new derivatives has led to the evaluation of their antioxidant activity. These studies are crucial for developing compounds that can mitigate oxidative stress, which is a factor in many diseases, including neurodegenerative disorders and cancer.
Synthesis of Bioactive Molecules
The 1,3-benzodioxole group is a significant structural component in the synthesis of bioactive molecules. It serves as an important intermediate in the production of compounds like berberine and is also used in synthesizing quinolone drugs . Research in this area focuses on designing new analogs and exploring their therapeutic potential.
Tubulin Polymerization Inhibition
Some derivatives of “N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” have been designed to target tubulin polymerization, a process critical for cell division . By inhibiting this process, these compounds can induce mitotic blockade and apoptosis in cancer cells, making them promising candidates for anticancer therapies.
Sedative and Hypotensive Effects
The 1,3-benzodioxole moiety is associated with sedative and hypotensive effects. Compounds containing this group have been reported to possess these biological activities, which can be beneficial in the development of new medications for anxiety and hypertension .
Antimicrobial and Antitumor Activities
Research has indicated that the 1,3-benzodioxole structure can contribute to antimicrobial and antitumor activities. This makes “N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” a valuable compound for further exploration in the development of new treatments for infections and cancer .
Wirkmechanismus
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
, related compounds have been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This interference with microtubule dynamics can disrupt cell division and lead to cell death .
Biochemical Pathways
Compounds that target tubulin typically affect the mitotic spindle assembly, a crucial process in cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-4-3-5-12(8-11)17-16(19)18-13-6-7-14-15(9-13)21-10-20-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXFCTQXVMHFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)

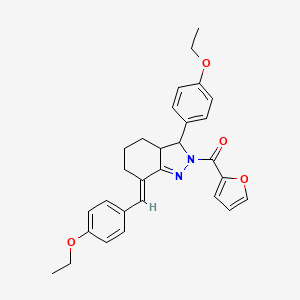
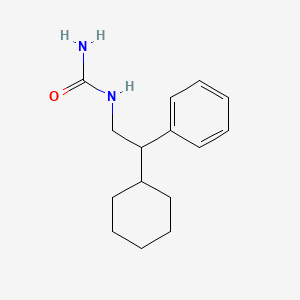
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)
![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)
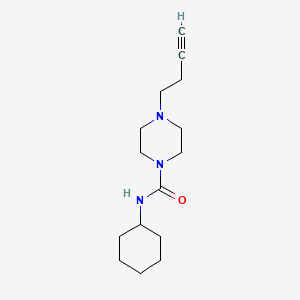
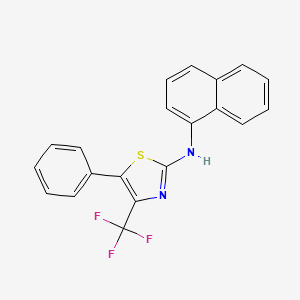
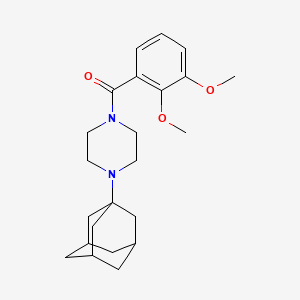
![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)